![molecular formula C15H14N4OS2 B2757363 1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide CAS No. 1286712-76-2](/img/structure/B2757363.png)

1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

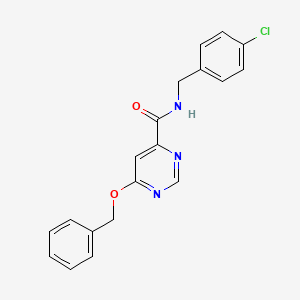

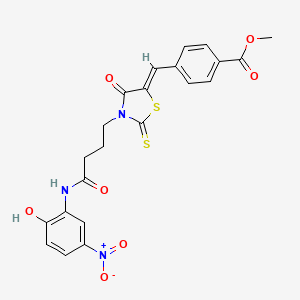

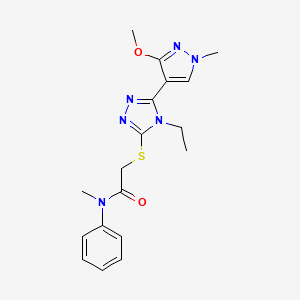

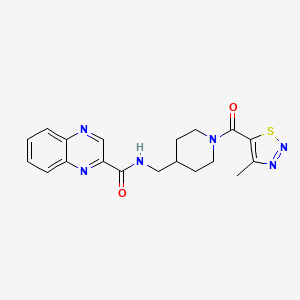

The compound “1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their potential pharmacological properties, including anti-Parkinsonian effects .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been reported . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, IR, 1H, 13C NMR, and mass spectral data have been used to analyze the structure of similar compounds .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For example, they can undergo cyclocondensation reactions with 2-[bis(methylthio)methylene]malononitrile to afford 2-(benzo[d]thiazol-2-yl) malononitrile .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods. For instance, parameters for Lipinski’s rule of 5, which predicts the drug-likeness of a compound, have been calculated for similar benzothiazole derivatives .

Aplicaciones Científicas De Investigación

Photophysical Properties and Luminescence

The compound’s photophysical properties are crucial for applications in optoelectronics and materials science:

- Blue-Shifted Emission : The fluoroborate complexes formed with this ligand exhibit significant blue shifts and enhanced emission compared to the free ligand. For instance, BTZ-PI-BF₂ and BTZ-IM-BF₂ show maximum emission enhancements of 1.35% and 3.08%, respectively .

Biochemical Studies

Exploring the compound’s interactions with biomolecules:

These applications highlight the compound’s versatility and potential impact across various scientific disciplines. Further research will continue to unveil its multifaceted properties and applications. If you need more information or have additional questions, feel free to ask! 😊

Mecanismo De Acción

Mode of Action

The compound exhibits an interesting mode of action. Due to the characteristic of Excited State Intramolecular Proton Transfer (ESIPT), the compound shows green emission in solution and solid films . After coordination with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Result of Action

The compound, when used as a luminescent material, exhibits strong emission with low turn-on voltage . The devices doped with difluoroboron complexes show better electroluminescence performance than those with the ligand .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the compound’s emission properties change significantly when it transitions from a solution to a solid film, indicating that its photophysical behavior is sensitive to the surrounding environment .

Direcciones Futuras

Benzothiazole derivatives, including “1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide”, could be further explored for their potential pharmacological properties. For instance, their anti-inflammatory and anti-Parkinsonian activities could be investigated in more detail . Additionally, their potential applications in organic and medicinal chemistry could be explored .

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS2/c1-9-8-21-14(16-9)18-13(20)10-6-19(7-10)15-17-11-4-2-3-5-12(11)22-15/h2-5,8,10H,6-7H2,1H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSGUCDRUGSKPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2757281.png)

![6-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2757285.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1H-pyridin-4-yl)propanoic acid](/img/structure/B2757287.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2757288.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2757290.png)

![4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2757291.png)

![3,4-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2757294.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2757299.png)